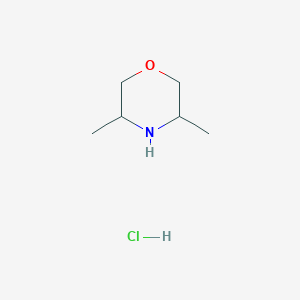
3,5-Dimethylmorpholine hydrochloride
Descripción general
Descripción
3,5-Dimethylmorpholine hydrochloride is a chemical compound with the CAS Number: 256518-81-7 . It has a molecular weight of 151.64 and is typically available in powder form .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethylmorpholine hydrochloride is C6H14ClNO . The InChI Code is 1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H .Physical And Chemical Properties Analysis
3,5-Dimethylmorpholine hydrochloride is a powder that is stored at room temperature . It has a melting point of 172-173 degrees Celsius .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist Research
3,5-Dimethylmorpholine hydrochloride has been studied for its role in synthesizing neurokinin-1 receptor antagonists. These antagonists, like the compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, are significant in clinical efficacy for conditions such as emesis and depression. These compounds demonstrate high water solubility and are effective in pre-clinical tests (Harrison et al., 2001).
Synthesis and Crystal Structure Studies
The synthesis and crystal structure of derivatives of 3,5-dimethylmorpholine, such as 3,3,6,6-Tetramethylmorpholine-2,5-dione, have been extensively researched. These studies provide insight into the molecular structure and potential applications of these compounds in various fields (Mawad et al., 2010).
Asymmetric Synthesis Research
Research in the area of asymmetric synthesis involving 3,5-dimethylmorpholine hydrochloride has been conducted. The synthesis of enantiopure compounds using this chemical has implications for the development of various pharmaceuticals and chemical compounds with specific spatial configurations (Xu Qiu-yan, 2013).
Anticorrosion Performance Studies
The derivatives of 3,5-dimethylmorpholine have been investigated for their potential as anticorrosion agents. Studies like those on 8-hydroxyquinoline derivatives, which include morpholine elements, provide valuable insights into the development of more effective anticorrosion substances (Douche et al., 2020).
Biosorbent Applications
Research on the use of biosorbents for removing pesticides from wastewater includes the study of compounds like dimetomorph, which contains a morpholine structure. These studies contribute to environmental protection by developing efficient methods for wastewater treatment (Boudesocque et al., 2008).
Molecular Structure and Vibrational Analysis
Continuing from the previous section:
Molecular Structure and Vibrational Analysis
Research has been conducted on the molecular structure and vibrational analysis of compounds containing 3,5-dimethylmorpholine. These studies involve detailed quantum chemical calculations and are crucial for understanding the physical and chemical properties of these compounds, which have implications in various scientific fields (Medetalibeyoğlu et al., 2019).
Novel Complexes Synthesis for Photodynamic Therapy
The synthesis of novel ruthenium(II) complexes with NCN pincer and phenylcyanamide derivative ligands, which include 3,5-dimethylmorpholine, has been explored. These complexes are studied as potential photosensitizers in photodynamic therapy, showing promise in cancer treatment (Tabrizi & Chiniforoshan, 2016).
Oxorhenium(V) Complexes with Phenolate-Oxazoline Ligands
Research into oxorhenium(V) complexes with phenolate-oxazoline ligands, which incorporate 3,5-dimethylmorpholine derivatives, has been conducted. These studies focus on the O-atom-transfer reactivity of these complexes and are significant for understanding catalytic processes in chemistry (Schachner et al., 2014).
Investigation of N-Oxide Degradate from Morpholine Acetal Substance
A study has been conducted on the oxidative degradation of a morpholine acetal substance, which led to the formation of N-oxide degradates. The investigation of these degradates and their rearrangements is crucial for understanding the stability and degradation pathways of pharmaceutical compounds (Zhao et al., 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with it are H315, H319, and H335, suggesting it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3,5-dimethylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXQYCSQVMVHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505256 | |
| Record name | 3,5-Dimethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylmorpholine hydrochloride | |
CAS RN |
256518-81-7 | |
| Record name | 3,5-Dimethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



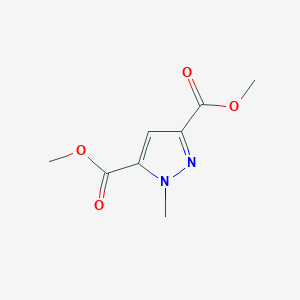




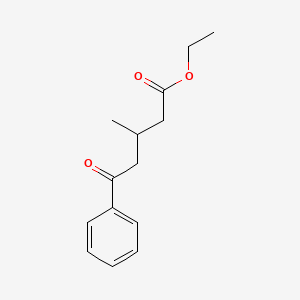
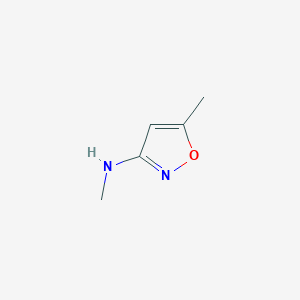

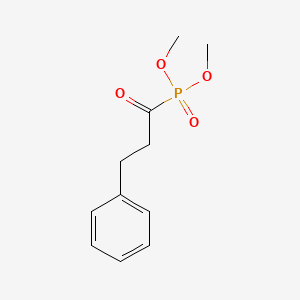
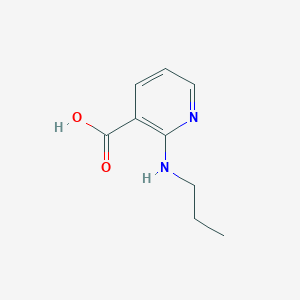
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
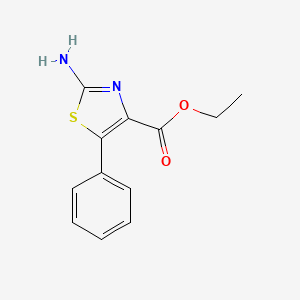
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
